3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
Overview
Description
3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with an azetidinyl group and is paired with trifluoroacetate in a 1:2 ratio. It is primarily used in scientific research and is not intended for other purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid typically involves the reaction of 3-(3-Azetidinyl)pyridine with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The mixture is usually stirred at room temperature until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The azetidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce azetidine derivatives .
Scientific Research Applications
3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The azetidinyl group can interact with enzymes or receptors, leading to changes in their activity. The trifluoroacetate component can enhance the compound’s stability and solubility, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
Pyridine trifluoroacetate: Similar in structure but lacks the azetidinyl group.
Azetidine derivatives: Compounds containing the azetidine ring but different substituents.
Uniqueness
3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidinyl group and the pyridine ring, paired with trifluoroacetate.
Properties
IUPAC Name |
3-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2C2HF3O2/c1-2-7(4-9-3-1)8-5-10-6-8;2*3-2(4,5)1(6)7/h1-4,8,10H,5-6H2;2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOBDLAWONCPPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN=CC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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